molecular formula C10H8BrNOS B1443377 (2-(2-Bromophenyl)thiazol-4-yl)methanol CAS No. 885280-50-2

(2-(2-Bromophenyl)thiazol-4-yl)methanol

Cat. No.: B1443377
CAS No.: 885280-50-2
M. Wt: 270.15 g/mol
InChI Key: CIOLAHDDPDJXGN-UHFFFAOYSA-N
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Description

“(2-(2-Bromophenyl)thiazol-4-yl)methanol” is a chemical compound that belongs to the class of thiazole derivatives . It has a molecular formula of C10H8BrNOS and an average mass of 270.146 Da .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For example, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI code for this compound is 1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.9±0.1 g/cm3, a boiling point of 288.3±15.0 °C at 760 mmHg, and a flash point of 128.1±20.4 °C . It has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 102.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and spectral characterization of novel compounds closely related to "(2-(2-Bromophenyl)thiazol-4-yl)methanol", focusing on their structural optimization and theoretical vibrational spectra analysis through density functional theory (DFT) calculations. These studies aim to understand the structural changes in the molecule due to the substitution of electron-withdrawing groups and analyze their thermodynamic stability and reactivity in both ground and excited states (Shahana & Yardily, 2020).

Antimicrobial Activity

  • Compounds synthesized from similar structural frameworks have been evaluated for their antimicrobial activities. For instance, studies involving the synthesis of thiazole derivatives have demonstrated moderate to high antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Kubba & Rahim, 2018).

Computational Studies

  • Computational studies, including molecular docking, have been utilized to predict the interaction of these compounds with biological targets. These studies help in understanding the potential biological activities of the compounds and guiding the design of molecules with enhanced efficacy (Shahana & Yardily, 2020).

Potential Bioisosteres

  • Research has also focused on the synthesis of potential bioisosteres of known inhibitors, like salicylidene acylhydrazides, for specific biological applications such as inhibiting type III secretion in Gram-negative bacteria. These efforts aim to identify new therapeutic agents with improved properties (Hillgren et al., 2010).

Safety and Hazards

The safety and hazards associated with “(2-(2-Bromophenyl)thiazol-4-yl)methanol” include Hazard Statements H302 - H318 and Precautionary Statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Biochemical Analysis

Biochemical Properties

(2-(2-Bromophenyl)thiazol-4-yl)methanol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The compound’s interaction with biomolecules often involves binding to active sites or altering the conformation of the target proteins, which can lead to changes in their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. Additionally, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell health and activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. Toxicity studies have shown that excessive doses can result in harmful effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit the compound’s activity, depending on the context. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

[2-(2-bromophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOLAHDDPDJXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733969
Record name [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-50-2
Record name [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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